molecular formula C6Cl4O2 B122849 Chloranil CAS No. 118-75-2

Chloranil

Cat. No. B122849
CAS RN: 118-75-2
M. Wt: 245.9 g/mol
InChI Key: UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Description

Chloranil, known chemically as tetrachloro-1,4-benzoquinone, is a derivative of quinone where four hydrogen atoms are replaced by chlorine atoms. It is recognized for its role as an oxidation product in various processes and has been studied for its biocidal properties and potential genotoxic effects . Chloranil has been used in the synthesis of various compounds and has been observed to interact with a range of substances, including aromatic amines and hydrogen peroxide .

Synthesis Analysis

The synthesis of chloranil can be achieved through the halogenation and oxidative halogenation of phenols using hydrogen halides and hydrogen peroxide, with magnesium chloride as a catalyst. This method has been shown to produce chloranil with very good yields from phenol or hydroquinone . Additionally, chloranil and its derivatives have been used in the synthesis of copper(II) chloranilate compounds, which exhibit interesting magnetic properties .

Molecular Structure Analysis

The molecular structure of chloranil has been extensively studied, including the crystal structure of its potassium salt. The crystal structures of K+(chloranil)− have been determined, revealing several polymorphs with the α-form being orthorhombic and the β-form also orthorhombic but with different unit cell dimensions. In these structures, chloranil anions are stacked, forming columns parallel to the c-axis .

Chemical Reactions Analysis

Chloranil is known to undergo displacement of chloride by hydroxide under highly alkaline conditions, leading to its decomposition. In environmentally relevant pH conditions, chloranil hydrolyzes to yield chloranilic acid. It also reacts with hydrogen peroxide in a pH-dependent manner, suggesting the formation of other unidentified products . Moreover, chloranil forms molecular complexes with various aromatic amines and methylated pyridines, which have been studied through spectrophotometric methods .

Physical and Chemical Properties Analysis

The physical properties of chloranil have been investigated through its interactions with other compounds. For instance, the 1,6-diaminopyrene-p-chloranil complex exhibits different colors and physical properties depending on the solvent from which it is crystallized, indicating polymorphism. These complexes also show distinct differences in their X-ray diffraction patterns, electronic spectra, vibrational spectra, and electrical resistivity . The magnetic properties of copper(II) chloranilate compounds synthesized using chloranil have been studied, revealing weak ferromagnetic interactions in some cases .

Scientific Research Applications

Organic Electronics and Photonics
Chloranil has been found to contribute significantly to the field of organic electronics and photonics. Specifically, co-crystals of phenazine and chloranilic acid demonstrate a substantial ferroelectric response, offering potential utility in the development of all-organic electronic and photonic devices. These materials reveal large spontaneous polarization and significant room-temperature dielectric constants, exceeding 100, suggesting their applicability in innovative electronic components (Horiuchi et al., 2005).

Histochemical Applications
Chloranilic acid has been identified as a practically specific histochemical reagent for calcium, forming colored crystals in the presence of calcium. This quality makes it particularly useful for the histochemical identification of calcium despite certain disadvantages such as moderate sensitivity and relatively large crystal size (Eisenstein et al., 1961).

Environmental Science
In the domain of environmental science, chloranil (p-Chloranil) is noted for its role in oxidizing processes, biocidal properties, and potential genotoxic effects. Research has explored the hydrolysis of chloranil in various pH conditions, revealing that promoting the accelerated hydrolysis of chloranil could be advantageous in waste treatment or remediation processes. Such understanding is critical for environmental management and pollution mitigation strategies (Sarr et al., 1995).

Chromatography and Spectrophotometry
Chloranilic acid has also been utilized in chromatographic and spectrophotometric applications. For instance, it has been employed as a reagent in the paper chromatography of alkali and alkaline earth metals, demonstrating its utility in detecting minute quantities of these elements. Additionally, a spectrophotometric method involving the reaction of chlorine ions with mercuric chloranilate has been developed for the determination of chlorine in organic compounds, highlighting the versatility of chloranil in analytical chemistry (Barreto & Barreto, 1960; Lysyj, 1959).

Photochemical Applications
The photochemical properties of chloranil have been investigated, revealing its potential in the functionalization of open-chain and cyclic alkanes. The primary step involves hydrogen abstraction by triplet chloranil, leading to a variety of subsequent reactions. Such research contributes to the broader understanding of photochemical processes and offers pathways for further innovation in this field (Mella et al., 1996).

Safety And Hazards

Chloranil is harmful if inhaled and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is also a potential skin irritant .

Future Directions

Chloranil is widely recognized as a powerful oxidizing agent and a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals . Its distinct electron-withdrawing properties make it an essential component in the production of high-performance materials and specialty chemicals . As industries continue to emphasize the development of novel materials and chemical processes, the demand for chloranil is anticipated to witness significant growth .

properties

IUPAC Name

2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
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InChI Key

UGNWTBMOAKPKBL-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
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Molecular Formula

C6Cl4O2
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DSSTOX Substance ID

DTXSID2020266
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Molecular Weight

245.9 g/mol
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Physical Description

Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS.
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro-
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Boiling Point

Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none
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Density

1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0
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Vapor Density

Relative vapor density (air = 1): 8.5
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Vapor Pressure

0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES., ... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue.
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Product Name

Chloranil

Color/Form

GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS

CAS RN

118-75-2
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Melting Point

552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C
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Synthesis routes and methods I

Procedure details

10.0 g. of 17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one is heated under reflux in 100 ml. of tert.-butanol with 10.0 g. of chloranil for 18 hours. The mixture is filtered off from the precipitate, which has formed (hydroquinone and unreacted chloranil); the filtrate is diluted with ether, washed with sodium bicarbonate solution and water, dried, and evaporated, thus obtaining 10 g. of crude 17β-hydroxy-15α, 16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4,6-androstadien-3-one.
[Compound]
Name
17α-hydroxy-15α,16α-methylene-17α-[3-(tetrahydropyran-2-yloxy)propyl]-4-androsten-3-one
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Synthesis routes and methods II

Procedure details

After 146 parts (2.1 mol) of chlorine gas have been introduced over a period of 7.5 hours, a thick, light beige-colored suspension composed predominantly of tetrachlorohydroquinone, is obtained at the temperature level of 95° C. 21 parts of chlorine were found in the off-gas. After a further 84 parts (1.2 mol) of chlorine gas have been introduced over a period of a further 8 hours, a thin, light yellow suspension is obtained at the temperature level of 105° C., from which 106.4 parts of chloranil having a melting point of 255° to 260° C. are isolated under the working-up conditions according to the example. The chloranil still contains significant amounts of mono-, di- and tetra-chlorohydroquinone.
Quantity
2.1 mol
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Synthesis routes and methods III

Procedure details

Re 1: A very large excess of hydrochloric acid (96 times the molar quantity) is required, and a very high salt load results due to the addition of 7.4 times the molar quantity of magnesium chloride. Furthermore, the prescribed temperature/time control during the addition of hydrogen peroxide cannot be maintained because of the high heat of reaction. A repeat of this process using only 30 times the molar quantity of hydrochloric acid, 3 times the molar quantity of magnesium chloride and more suitable temperature control gave a qualitatively poor chloranil (melting point 215°-220° C., yield 95% of theory) with trichloro-1,4-benzoquinone and tetrachlorohydroquinone as impurities.
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloranil
Reactant of Route 2
Chloranil
Reactant of Route 3
Chloranil
Reactant of Route 4
Chloranil
Reactant of Route 5
Chloranil
Reactant of Route 6
Chloranil

Citations

For This Compound
27,000
Citations
DH Sarr, C Kazunga, MJ Charles… - … science & technology, 1995 - ACS Publications
… of chloranil hydrolysis at near-neutral to slightly acidic pH, to quantify the kinetics of chloranil and TrCHQ decomposition, and to evaluatethe potential acute aquatic toxicity of chloranil …
Number of citations: 66 pubs.acs.org
SSC Chu, GA Jeffrey, T Sakurai - Acta Crystallographica, 1962 - scripts.iucr.org
A three-dimensional structure analysis of chloranil, C6C1, O 2, has been carried out to determine the positional parameters and the thermal motion of the mulecules. A contemporary two…
Number of citations: 133 scripts.iucr.org
I Ueda - Journal of the Physical Society of Japan, 1961 - jstage.jst.go.jp
… In the case of chloranil the absorption correction was neglisibly small for MoKac since we used crystals having a diameter about 0.2 mm. For the structure determination a complete set …
Number of citations: 23 www.jstage.jst.go.jp
C Katan, PE Blöchl, P Margl, C Koenig - Physical Review B, 1996 - APS
The neutral p-chloranil (2, 3, 5, 6-tetrachloro-p-benzoquinone) and its radical anion have been extensively studied using the Car-Parrinello projector augmented wave method, which is …
Number of citations: 33 journals.aps.org
JB Torrance, A Girlando, JJ Mayerle, JI Crowley… - Physical Review Letters, 1981 - APS
A phase transition starting at 84 K and indicated by a marked color change of the sample has been found in the organic insulator tetrathiafulvalene-chloranil. Optical, infrared, and …
Number of citations: 461 journals.aps.org
NF Hall, JB Conant - Journal of the American Chemical Society, 1927 - ACS Publications
… the chloranil. It was also found that solutions of mea and of sulfuric acid saturated with chloranil … We finally avoided storing any of the substances in contact with chloranil, but instead …
Number of citations: 319 pubs.acs.org
S Koshihara, Y Tokura, T Mitani, G Saito, T Koda - Physical Review B, 1990 - APS
It was found that a local charge-transfer excitation on the donor (D)-acceptor (A) pair leads to a semimacroscopic valence change from the quasi-ionic (D+ A−) to quasineutral (D 0 A 0) …
Number of citations: 291 journals.aps.org
N Venkatesh, B Naveen, A Venugopal, G Suresh… - Journal of Molecular …, 2019 - Elsevier
A new charge transfer (CT) complex is formed between the n- and π -donor 1-Benzoylpiperazine (1-BNZP) with π - acceptor p-chloranil (CHL). The CT-interaction is characterized in the …
Number of citations: 34 www.sciencedirect.com
T Christensen - Acta Chem. Scand. B, 1979 - actachemscand.org
… 2,3,5,6-Tetrachloro-1,4-benzoquinone (chloranil) has been used for qualitative‘ as well as quantitative analyses of amines.’ It has been shown that chloranil reacts with …
Number of citations: 213 actachemscand.org
M Le Cointe, MH Lemée-Cailleau, H Cailleau, B Toudic… - Physical Review B, 1995 - APS
The structural aspect of the temperature-induced neutral-to-ionic transition in the mixed-stack charge-transfer complex TTF-p-chloranil is directly analyzed using results obtained from …
Number of citations: 250 journals.aps.org

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